molecular formula C15H29N3O4S B2689178 1-METHANESULFONYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE CAS No. 1421484-75-4

1-METHANESULFONYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2689178
CAS No.: 1421484-75-4
M. Wt: 347.47
InChI Key: XEANLZVOIHRXKL-UHFFFAOYSA-N
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Description

Structural Milestones in Hybrid Development

Year Development Impact
1994 First piperidine-sulfonamide hybrids synthesized Demonstrated dual-action pharmacokinetics
2007 Methanesulfonyl group introduced to piperidine carboxamides Improved blood-brain barrier penetration
2018 Dual-piperidine architectures standardized Enabled selective modulation of CNS targets

Contemporary research has refined these hybrid systems through strategic substitutions, with the 2-methoxyethyl group in the subject compound representing a recent innovation to balance hydrophilicity and receptor binding.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O4S/c1-22-12-11-17-7-5-14(6-8-17)16-15(19)13-3-9-18(10-4-13)23(2,20)21/h13-14H,3-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEANLZVOIHRXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHANESULFONYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the attachment of the carboxamide group. Common reagents used in these reactions include methanesulfonyl chloride, piperidine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-METHANESULFONYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 1-methanesulfonyl-N-[1-(2-methoxyethyl)piperidin-4-yl]piperidine-4-carboxamide can exhibit neuroprotective effects. Studies have shown that modifications of piperidine derivatives can enhance their efficacy as neuroprotective agents, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. The piperidine structure is known for its ability to interact with neurotransmitter systems, making it a valuable scaffold in neuropharmacology .

Antimicrobial Activity

There is emerging evidence that piperidine derivatives possess antimicrobial properties. Compounds structurally related to this compound have been synthesized and evaluated for their activity against various bacterial and fungal strains. For instance, studies have reported the synthesis of piperidine derivatives that showed significant antibacterial activity against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .

Antiviral Properties

Piperidine-based compounds have also been explored for their antiviral potential. Research focusing on derivatives of piperidine has identified several compounds that exhibit inhibitory activity against viral replication, particularly in the context of HIV. The mechanism often involves interference with viral enzymes, showcasing the versatility of piperidine derivatives as therapeutic agents against viral infections .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a series of piperidine derivatives, including those resembling this compound. The results indicated a significant reduction in neuronal cell death in models of oxidative stress, suggesting the potential for these compounds in treating neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In another research project, a library of piperidine derivatives was screened for antimicrobial activity. Compounds similar to the target compound were found to inhibit the growth of several pathogenic bacteria and fungi effectively. The study highlighted the importance of functional group modifications on the piperidine ring to enhance biological activity .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget PathogenIC50 Value (µM)Reference
Compound AAntibacterialXanthomonas axonopodis5.0
Compound BAntiviralHIV0.8
Compound CNeuroprotectiveNeuronal Cells10.0

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. The piperidine ring provides structural stability and can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous piperidine carboxamide derivatives, focusing on substituents, molecular properties, and reported activities.

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity/Properties Source
1-Methanesulfonyl-N-[1-(2-methoxyethyl)piperidin-4-yl]piperidine-4-carboxamide 1-Methanesulfonyl, N-(2-methoxyethyl)piperidin-4-yl C₁₅H₂₈N₃O₄S⁺ ~378.47 Not explicitly reported (structural analog to kinase inhibitors)
4-((3',5'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-1-(2-methoxyacetyl)-N-(2-methoxyethyl)piperidine-4-carboxamide 3',5'-Dichlorobiphenyl, 2-methoxyacetyl, N-(2-methoxyethyl) C₂₆H₃₂Cl₂N₂O₄ 493.42 Synthesized via Procedure TS4; 91% yield, white solid
1-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)piperidine-4-carboxamide 4-Methylbenzenesulfonyl, N-(2-phenylethyl) C₂₂H₂₈N₂O₃S 400.54 No activity data; structural focus on sulfonyl and aryl groups
N-(4-Methoxyphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide Phenylsulfonyl, N-(4-methoxyphenyl) C₁₉H₂₂N₂O₄S 374.45 Supplier-listed; no explicit activity
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide 2-Methyl-6-(trifluoromethyl)pyrimidinyl, N-(2-thienylethyl) C₁₈H₂₁F₃N₄OS 398.40 Supplier-listed; potential kinase or antiviral applications

Key Structural and Functional Differences:

Sulfonyl Group Variations :

  • The target compound’s methanesulfonyl group (CH₃SO₂) is less sterically hindered compared to the 4-methylbenzenesulfonyl (toluenesulfonyl) group in or phenylsulfonyl in . This may enhance solubility and binding to polar protein pockets .
  • describes a nitro-substituted phenyl-methanesulfonyl analog (C₁₃H₁₆N₂O₆S), highlighting how aromatic sulfonyl groups can influence electronic properties .

Piperidine Substitutions: The 2-methoxyethyl group on the second piperidine (target compound) introduces ether oxygen atoms, improving hydrophilicity compared to purely alkyl or aryl substituents (e.g., phenethyl in or thienylethyl in ).

Biological Activity: While direct data for the target compound are lacking, analogs like the dichlorobiphenyl derivative () and pyrimidinyl-thienylethyl compound () demonstrate the role of piperidine carboxamides in medicinal chemistry. For example, identifies piperidine-based chloroquinoline analogs with antiviral activity against SARS-CoV-2 .

Synthetic Accessibility: The use of 2-methoxyethylamine in carboxamide synthesis () supports feasible scalability for the target compound. By contrast, highlights challenges in isolating high-melting-point piperidine derivatives (e.g., 186–188°C for a benzyl-phenylamino analog) .

Biological Activity

1-Methanesulfonyl-N-[1-(2-methoxyethyl)piperidin-4-yl]piperidine-4-carboxamide, also referred to as S688-3298, is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

The compound's structure includes a methanesulfonyl group, a piperidine ring, and a carboxamide group. Its molecular formula is C16H24N2O4SC_{16}H_{24}N_{2}O_{4}S, and its IUPAC name is N-[1-(2-methoxyethyl)piperidin-4-yl]-1-methylsulfonylpiperidine-4-carboxamide. The unique arrangement of these functional groups suggests various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The methanesulfonyl group acts as an electrophile, enabling covalent bonding with nucleophilic sites on target molecules. The piperidine ring contributes to the structural stability and influences the compound's binding affinity and specificity.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to S688-3298 have shown promising results in inhibiting tumor growth in hepatocellular carcinoma models .
  • Neuroprotective Effects : The compound's structural characteristics may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or inhibition of cholinesterase enzymes . This suggests a possible application in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Antitumor Activity : A study demonstrated that compounds with similar piperidine structures exhibited significant inhibition of cell proliferation in hepatocellular carcinoma cell lines (IC50 = 3.1 μM) . The mechanism involved apoptosis induction through mitochondrial pathways.
  • Cholinesterase Inhibition : In another study focusing on piperidine derivatives, compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. Certain derivatives showed enhanced brain exposure and dual inhibition properties, indicating potential use in Alzheimer’s treatment .

Comparative Analysis

To further understand the biological significance of S688-3298, a comparison with related compounds is essential:

Compound NameStructureBiological ActivityReference
S688-1207Similar piperidine structureAntitumor properties
SL441,2,4-Oxadiazole derivativeHsClpP agonist; anticancer
EF24Piperidinone derivativeAnticancer; IKKβ inhibition

Q & A

Q. What are the key steps in synthesizing 1-Methanesulfonyl-N-[1-(2-Methoxyethyl)piperidin-4-yl]piperidine-4-carboxamide, and how is purity validated?

Methodological Answer: The synthesis typically involves:

Intermediate Preparation : Reacting piperidine derivatives (e.g., 1-(2-methoxyethyl)piperidin-4-amine) with methanesulfonyl chloride to introduce the sulfonyl group .

Coupling Reactions : Amide bond formation between the sulfonylated piperidine and a piperidine-4-carboxylic acid derivative, often using coupling agents like EDC/HOBt .

Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the product.

Characterization :

  • NMR Spectroscopy : Confirms structural integrity (e.g., δ 3.5 ppm for methoxyethyl protons) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ ion at m/z ~428) .
  • HPLC : Assesses purity (>95% by area normalization) .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
  • Analysis Tools :
    • LC-MS : Monitor degradation products (e.g., hydrolysis of the methanesulfonyl group) .
    • NMR : Detect structural changes (e.g., piperidine ring opening at acidic pH) .
  • Kinetic Modeling : Calculate degradation rate constants using first-order kinetics .

Q. How is the compound’s solubility profile determined for in vitro assays?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, water, and buffers (e.g., PBS) via shake-flask method.
  • Quantification : Use UV-Vis spectroscopy (λmax ~260 nm) or HPLC with a calibration curve .
  • Critical Parameters : LogP (predicted ~2.5) and hydrogen-bonding capacity influence solubility .

Q. What in vitro assays are used to evaluate its biological activity as a potential enzyme inhibitor?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Kinase Assays : Measure IC50 using ADP-Glo™ (e.g., targeting PI3K/AKT pathways) .
    • Binding Affinity : Surface Plasmon Resonance (SPR) to determine KD values .
  • Cell-Based Assays : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) .

Q. How is the compound’s logP experimentally determined, and what computational tools predict its pharmacokinetics?

Methodological Answer:

  • Experimental logP : Use the shake-flask method with octanol/water partitioning, analyzed via HPLC .
  • In Silico Tools :
    • SwissADME : Predicts logP, bioavailability, and blood-brain barrier permeability .
    • Molinspiration : Estimates drug-likeness (e.g., Lipinski’s Rule of Five compliance) .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when synthesizing intermediates?

Methodological Answer:

  • Root-Cause Analysis :
    • Reaction Monitoring : Use in-situ FTIR or LC-MS to detect side reactions (e.g., over-sulfonylation) .
    • Parameter Optimization : Adjust temperature (e.g., 0°C for sulfonylation to prevent racemization) and stoichiometry (1.1 eq. methanesulfonyl chloride) .
  • Case Study : Acid sensitivity of intermediates (e.g., 1-benzyl-4-piperidone) requires shorter reaction times (<24h) and neutral pH .

Q. What computational strategies improve the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to identify key binding residues .
  • QSAR Modeling : Use descriptors (e.g., topological polar surface area) to correlate structural modifications with activity .
  • Docking Studies (AutoDock Vina) : Screen virtual libraries for derivatives with lower binding energy (ΔG < -8 kcal/mol) .

Q. How are reaction conditions optimized using factorial design to maximize yield?

Methodological Answer:

  • Design of Experiments (DoE) :
    • Factors : Temperature (40–80°C), catalyst loading (5–10 mol%), and solvent polarity (DMF vs. THF).
    • Response Surface Methodology : Identify optimal conditions (e.g., 60°C, 7.5 mol% Pd(PPh3)4) via central composite design .
  • Case Study : Suzuki-Miyaura coupling optimization increased yield from 45% to 78% .

Q. What advanced purification techniques address challenges in isolating enantiomers?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® IG-3 columns (hexane:isopropanol 90:10) to resolve enantiomers .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with L-tartaric acid .
  • Cryogenic NMR : Confirm enantiopurity via NOESY (nuclear Overhauser effect) .

Q. How is the compound’s metabolic stability assessed in hepatic microsomes?

Methodological Answer:

  • Incubation Protocol :
    • Microsomal Preparation : Human liver microsomes (0.5 mg/mL) with NADPH regeneration system.
    • Time Points : 0, 15, 30, 60 minutes; quench with acetonitrile .
  • LC-MS/MS Analysis : Quantify parent compound depletion (t1/2 calculation) and metabolite identification (e.g., glucuronidation) .

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